molecular formula C11H22O3 B12586224 6-Undecanone, 5,7-dihydroxy- CAS No. 649767-32-8

6-Undecanone, 5,7-dihydroxy-

Cat. No.: B12586224
CAS No.: 649767-32-8
M. Wt: 202.29 g/mol
InChI Key: YQPIBVOFTROYMF-UHFFFAOYSA-N
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Description

6-Undecanone, 5,7-dihydroxy- is a chemical compound with the molecular formula C11H22O3. It is a type of hydroxyketone, which means it contains both hydroxyl (-OH) and ketone (C=O) functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Undecanone, 5,7-dihydroxy- can be achieved through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired hydroxyketone .

Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours. This method has been reported to yield a higher percentage of the desired product .

Industrial Production Methods

Industrial production of 6-Undecanone, 5,7-dihydroxy- often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts like aluminum chloride and boron trifluoride is common in industrial settings to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

6-Undecanone, 5,7-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Undecanone, 5,7-dihydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Undecanone, 5,7-dihydroxy- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Undecanone, 5,7-dihydroxy- is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

CAS No.

649767-32-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

5,7-dihydroxyundecan-6-one

InChI

InChI=1S/C11H22O3/c1-3-5-7-9(12)11(14)10(13)8-6-4-2/h9-10,12-13H,3-8H2,1-2H3

InChI Key

YQPIBVOFTROYMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C(CCCC)O)O

Origin of Product

United States

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